molecular formula C6H6N2O3 B1593315 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 74557-73-6

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B1593315
CAS RN: 74557-73-6
M. Wt: 154.12 g/mol
InChI Key: MHYFUPKDKSSFRZ-UHFFFAOYSA-N
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Description

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (6-MOPC) is a member of the pyridazine family of compounds. It is a white solid that is insoluble in water and has a melting point of 135-137°C. 6-MOPC is a compound that has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

  • Scientific Field: Pharmaceutical Chemistry
    • Application Summary : This compound has been used in the synthesis of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .
    • Methods of Application : The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine . This molecule was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .
    • Results or Outcomes : The results of molecular docking studies showed high affinity of these molecules to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa . Antimicrobial activity screening revealed antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
  • Scientific Field: Organic Chemistry

    • Application Summary : This compound has been used in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
    • Methods of Application : The new derivatives were prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles .
    • Results or Outcomes : These derivatives are useful as drug precursors or perspective ligands .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : This compound has been used in the synthesis of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
    • Methods of Application : The synthesis, antimicrobial, anticancer evaluation and QSAR studies of these esters have been reported .
    • Results or Outcomes : The results of these studies are not specified in the source .
  • Scientific Field: Pharmaceutical Chemistry
    • Application Summary : This compound has been used in the synthesis of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .
    • Methods of Application : The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine . This molecule was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .
    • Results or Outcomes : The results of molecular docking studies showed high affinity of these molecules to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa . Antimicrobial activity screening revealed antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

properties

IUPAC Name

3-methyl-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYFUPKDKSSFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640656
Record name 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS RN

74557-73-6
Record name 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-6-methyl-pyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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